Imidazo[4,5-d]imidazole-2,5-dione, perhydro-1-ethyl-4,6-dimethyl-3-(2-oxiranylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-4,6-DIMETHYL-3-[(OXIRAN-2-YL)METHYL]-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an oxirane (epoxide) group and a diazolidine ring system. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-4,6-DIMETHYL-3-[(OXIRAN-2-YL)METHYL]-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for optimizing the yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-4,6-DIMETHYL-3-[(OXIRAN-2-YL)METHYL]-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane group typically yields diols, while nucleophilic substitution can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
1-ETHYL-4,6-DIMETHYL-3-[(OXIRAN-2-YL)METHYL]-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-ETHYL-4,6-DIMETHYL-3-[(OXIRAN-2-YL)METHYL]-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The oxirane group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the imidazole ring can interact with metal ions and other cofactors, affecting various biochemical processes .
Comparison with Similar Compounds
Imidazole: A simpler analog with a five-membered ring containing two nitrogen atoms.
Oxirane: A three-membered cyclic ether with an oxygen atom.
Diazolidine: A saturated heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness: 1-ETHYL-4,6-DIMETHYL-3-[(OXIRAN-2-YL)METHYL]-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE is unique due to its combination of an oxirane group and a diazolidine ring system.
Properties
Molecular Formula |
C11H18N4O3 |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
6-ethyl-1,3-dimethyl-4-(oxiran-2-ylmethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C11H18N4O3/c1-4-14-8-9(13(3)10(16)12(8)2)15(11(14)17)5-7-6-18-7/h7-9H,4-6H2,1-3H3 |
InChI Key |
KSCIZIUSEJNNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2C(N(C(=O)N2C)C)N(C1=O)CC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.